2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with an ethyl group and a sulfonyl group attached to a methoxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides under basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using sulfonyl chlorides.
Methoxy-Methylphenyl Substitution: The final step involves the substitution of the phenyl ring with a methoxy and methyl group, typically achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce physiological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-imidazole
- 2-Ethyl-1-((3-methylphenyl)sulfonyl)-1H-imidazole
- 2-Ethyl-1-((4-methylphenyl)sulfonyl)-1H-imidazole
Uniqueness
2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-13-14-7-8-15(13)19(16,17)11-5-6-12(18-3)10(2)9-11/h5-9H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPCQBJWLDEYLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.